Product packaging for Chloramphenicol 3-acetate(Cat. No.:CAS No. 10318-16-8)

Chloramphenicol 3-acetate

Cat. No.: B105445
CAS No.: 10318-16-8
M. Wt: 365.16 g/mol
InChI Key: VVOIFRARHIZCJD-GHMZBOCLSA-N
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Description

Genesis and Significance as a Metabolite and Derivative within Biological Systems

Chloramphenicol (B1208) 3-acetate is principally known as the main intermediate in the biodegradation and inactivation of chloramphenicol (CAP) by various microorganisms. medchemexpress.comresearchgate.netmedchemexpress.com Its formation is a crucial aspect of bacterial resistance to this antibiotic. primescholars.com In biological systems, particularly in bacteria possessing the necessary enzymatic machinery, chloramphenicol is converted to Chloramphenicol 3-acetate. medchemexpress.com This conversion is a detoxification process for the bacteria, rendering the antibiotic ineffective. primescholars.comebi.ac.uk

The genesis of this compound is also observed as a naturally occurring co-metabolite of chloramphenicol in the bacterium Streptomyces venezuelae, the original source of chloramphenicol, although it exhibits significantly lower potency than the parent compound. chemicalbook.combioaustralis.comuniscience.co.kr Research has also identified this compound as a metabolite in the decomposition of chloramphenicol by other bacteria such as Alcaligenes faecalis. chemicalbook.com Furthermore, studies on bacterial consortia from activated sludge have highlighted the acetylation of chloramphenicol at the 3-hydroxy group to form this compound as an initial biotransformation step. nih.gov

The significance of this compound extends to its role as a biomarker for chloramphenicol resistance. Its detection in bacterial cultures or environmental samples can indicate the presence of chloramphenicol-resistant strains. primescholars.com Moreover, the study of this compound and its formation provides valuable insights into the mechanisms of antibiotic resistance, which is a critical area of research in microbiology and medicine. mdpi.com

Organism/SystemRole of this compoundKey Findings
Bacteria (general)Product of detoxification and resistance mechanismFormation prevents chloramphenicol from binding to ribosomes. primescholars.comwikipedia.org
Streptomyces venezuelaeNaturally-occurring co-metabolitePossesses significantly lower antibiotic potency compared to chloramphenicol. chemicalbook.combioaustralis.comuniscience.co.kr
Alcaligenes faecalisMetabolic decomposition productIdentified as a derivative in the breakdown of chloramphenicol. chemicalbook.com
Enriched Bacterial ConsortiaMajor intermediate in biodegradationA key step in the mineralization of chloramphenicol in the environment. researchgate.netnih.gov

Fundamental Acetylation as a Key Chemical Modification

The primary chemical modification that leads to the formation of this compound is acetylation. wikipedia.org This reaction involves the covalent attachment of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the 3-hydroxyl group of the chloramphenicol molecule. primescholars.comwikipedia.orgnih.gov This enzymatic reaction is catalyzed by an enzyme called chloramphenicol acetyltransferase (CAT). primescholars.comebi.ac.ukebi.ac.uk

The CAT enzyme is a trimer of identical subunits and creates a deep binding pocket for chloramphenicol at the interface between adjacent subunits. ebi.ac.ukwikipedia.org A critical histidine residue (His195) within the enzyme's active site plays a central role in the catalytic mechanism, acting as a general base to facilitate the acetylation process. wikipedia.orgnih.govebi.ac.uk The enzyme specifically targets the 3-hydroxy position of chloramphenicol. nih.govnih.gov While di-acetylated forms can be produced, this is generally a result of a non-enzymatic shift of the acetyl group from the 3-position to the 1-position, followed by a second enzymatic acetylation. nih.gov

The acetylation reaction is a widespread mechanism of resistance found in both Gram-negative and Gram-positive bacteria and is often encoded by genes located on plasmids, which can be transferred between bacteria. wikipedia.orgnih.gov

The acetylation of chloramphenicol at the 3-hydroxyl group to form this compound has a profound impact on its biological activity, effectively inactivating the antibiotic. ebi.ac.ukchemicalbook.comcymitquimica.com The primary mechanism of action for chloramphenicol is the inhibition of protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome and inhibiting the peptidyl transferase step. wikipedia.orgunl.edu

The addition of the acetyl group to the 3-hydroxyl position sterically hinders the binding of the antibiotic to its ribosomal target. wikipedia.orgwikipedia.orgnih.gov As a result, this compound cannot effectively interact with the ribosome and inhibit protein synthesis, thus rendering it devoid of antibiotic activity. chemicalbook.commdpi.comnih.gov Studies have confirmed that this compound has no antibiotic effect against susceptible bacterial strains. chemicalbook.com While this compound itself is inactive, it is noteworthy that some methanogens, which are inhibited by the parent compound, are also inhibited by this compound, suggesting a different mechanism of toxicity in these organisms. asm.org However, in the context of typical bacterial resistance, acetylation is a highly effective inactivation strategy. unl.edu

CompoundTargetMechanism of ActionBiological Activity
Chloramphenicol50S ribosomal subunitInhibits peptidyl transferase activity, preventing protein chain elongation. wikipedia.orgunl.eduBacteriostatic antibiotic. wikipedia.org
This compoundDoes not effectively bind to the ribosome. wikipedia.orgnih.govThe acetyl group prevents binding to the ribosomal target. wikipedia.orgwikipedia.orgInactive as an antibiotic against most bacteria. chemicalbook.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2N2O6 B105445 Chloramphenicol 3-acetate CAS No. 10318-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIFRARHIZCJD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908222
Record name N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10318-16-8
Record name N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10318-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol 3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Biotransformation and Chloramphenicol Acetyltransferase Cat Research

Investigations into Chloramphenicol (B1208) Acetyltransferase (CAT)

Extensive research has focused on understanding the structure, function, and mechanism of CAT, revealing key insights into its catalytic process and the basis for its substrate specificity. nih.govumich.edu These studies are not only fundamental to understanding antibiotic resistance but also have practical applications, as CAT is widely used as a reporter gene in molecular biology. wikipedia.orguniprot.org

Mechanistic Studies of CAT Catalysis

The catalytic mechanism of CAT has been a subject of detailed investigation, elucidating the roles of acetyl-CoA, active site residues, and the stereospecificity of the acetylation reaction. nih.govnih.govnih.govportlandpress.comalmerja.com

The enzymatic reaction catalyzed by CAT involves the utilization of acetyl-CoA as the donor of the acetyl group. nih.govnih.gov The process is an acetyl-S-CoA-dependent acetylation of the 3-hydroxyl group of chloramphenicol. nih.gov The transfer of the acetyl group from acetyl-CoA to chloramphenicol is a direct transfer. rsc.org The enzyme facilitates a nucleophilic attack from the 3-hydroxyl group of chloramphenicol on the thioester bond of acetyl-CoA. proteopedia.org This results in the formation of chloramphenicol 3-acetate and coenzyme A. ebi.ac.uk

A critical residue in the active site of CAT is Histidine-195 (His-195), which functions as a general base in the catalytic mechanism. nih.govnih.govportlandpress.com His-195 abstracts a proton from the 3-hydroxyl group of chloramphenicol, which enhances the nucleophilicity of the oxygen atom, facilitating its attack on the acetyl group of acetyl-CoA. almerja.comproteopedia.org The pKa of this essential histidine residue has been determined to be around 6.6-6.8, which is consistent with its role as a general base at physiological pH. nih.govportlandpress.com

The conformation and stability of the His-195 imidazole (B134444) ring are maintained by interactions with other residues, such as Tyr-25. nih.gov This tyrosine residue forms a hydrogen bond with the substrate and also has a van der Waals interaction with the imidazole ring of His-195, which helps to properly orient it for catalysis. nih.govproteopedia.org While mutagenesis studies have shown that other residues can partially substitute for Tyr-25, its presence is important for optimal substrate binding and catalytic efficiency. nih.gov

The acetylation reaction catalyzed by CAT is highly stereospecific, with the acetyl group being transferred exclusively to the 3-hydroxyl group of the chloramphenicol molecule. nih.govproteopedia.org This specificity is dictated by the precise positioning of the chloramphenicol substrate within the enzyme's active site. wikipedia.orgproteopedia.org The active site forms a deep pocket at the interface of adjacent subunits in the trimeric enzyme, ensuring that only the 3-hydroxyl group is accessible to the catalytic His-195 residue and correctly oriented for the nucleophilic attack on acetyl-CoA. wikipedia.orgproteopedia.org

The primary and initial product of the CAT-catalyzed reaction is this compound. nih.gov Following its formation, a non-enzymatic acyl migration can occur, leading to the formation of chloramphenicol 1-acetate. proteopedia.org This interconversion between the 3-acetate and 1-acetate isomers is a reversible process. almerja.com

Once chloramphenicol 1-acetate is formed, the now-free 3-hydroxyl group can serve as a substrate for a second enzymatic acetylation by CAT. proteopedia.org This second acetylation results in the formation of chloramphenicol 1,3-diacetate. proteopedia.org However, this final step is significantly slower than the initial acetylation of chloramphenicol. almerja.com

Product NameFormation Pathway
This compoundDirect enzymatic acetylation of chloramphenicol at the 3-hydroxyl position. nih.gov
Chloramphenicol 1-acetateNon-enzymatic acyl migration from the 3-hydroxyl to the 1-hydroxyl position of this compound. proteopedia.org
Chloramphenicol 1,3-diacetateEnzymatic acetylation of the 3-hydroxyl group of chloramphenicol 1-acetate. proteopedia.org

Structural Biology and Functional Implications of CAT Isoforms

Chloramphenicol acetyltransferases are classified into different types, primarily CAT I, CAT II, and CAT III, which exhibit variations in their primary structures. nih.govumich.edu Despite these differences, they share a conserved three-dimensional structure, typically forming a trimer of identical subunits. wikipedia.orgproteopedia.org Each subunit contributes to the formation of the active sites, which are located at the interfaces between the subunits. wikipedia.orgproteopedia.org

Crystal structures of CAT, particularly the type III isoform from E. coli, have provided detailed insights into the enzyme's architecture and substrate binding. wikipedia.org These studies reveal that chloramphenicol binds in a deep pocket, with residues from one subunit primarily responsible for substrate binding, while the catalytic His-195 is provided by the adjacent subunit. wikipedia.org

Different CAT isoforms can exhibit variations in their substrate specificity. For instance, CAT I has been shown to confer resistance not only to chloramphenicol but also to fusidic acid, a structurally distinct antibiotic. nih.govumich.edu Structural comparisons between CAT I and CAT III have helped to elucidate the molecular basis for this broader substrate specificity, highlighting subtle differences in their active site residues. umich.edu

Chloramphenicol acetyltransferase (CAT) is a pivotal enzyme in bacterial resistance to the antibiotic chloramphenicol. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the 3-hydroxyl group of chloramphenicol, a modification that renders the antibiotic unable to bind to bacterial ribosomes and inhibit protein synthesis. nih.govnih.gov This enzymatic biotransformation is a key mechanism of detoxification, converting chloramphenicol into this compound. nih.govsigmaaldrich.com

Quaternary Structure Elucidation

The functional form of Chloramphenicol Acetyltransferase is a trimer, composed of three identical subunits. proteopedia.orgwikipedia.orgnih.gov Each subunit has a molecular weight of approximately 25 kDa. wikipedia.orgnih.gov The stability of this trimeric structure is maintained by a network of hydrogen bonds, which includes the extension of a beta-sheet across the interface between adjacent subunits. wikipedia.orgnih.gov This quaternary structure is highly conserved across different variants of the CAT enzyme. oup.com In some variants, such as those from Staphylococcus aureus plasmids pSCS6 and pSCS7, the native enzyme has a molecular weight of around 70,000 and is also composed of three identical subunits, each with a molecular weight of approximately 23,000. microbiologyresearch.org However, a study on CAT from Morganella morganii suggested a heterotetrameric structure with a native molecular weight of 78 kDa, composed of four subunits with slightly different molecular weights. researchgate.net

Substrate Binding Pocket Architecture and Conformational Dynamics

The active site of CAT is located at the interface between the subunits of the trimer. proteopedia.orgwikipedia.orgnih.gov This creates a deep, hydrophobic pocket that accommodates the chloramphenicol substrate. nih.govproteopedia.org The majority of the residues that form this binding pocket belong to one subunit, while the catalytically crucial histidine residue (His195 in the type III enzyme) is contributed by the adjacent subunit. wikipedia.orgnih.gov

The binding of chloramphenicol to the active site is primarily driven by hydrophobic interactions and the formation of hydrogen bonds. proteopedia.org The aromatic ring of chloramphenicol rests on a hydrophobic surface created by amino acid residues such as Leu158 and Val170 in CATI. nih.gov In CAT III, a hydrogen bond is formed between the 1-hydroxyl group of chloramphenicol and the hydroxyl of Tyr-174, mediated by a bridging water molecule. proteopedia.org

The binding of the second substrate, acetyl-CoA, occurs through a tunnel that leads to the active site. proteopedia.org This tunnel is also lined with predominantly hydrophobic amino acids, facilitating van der Waals interactions. proteopedia.org Interestingly, the binding of chloramphenicol can block the entry of acetyl-CoA from the top of the enzyme, necessitating its passage through this tunnel. proteopedia.org

Structural studies have shown that there are no significant conformational changes in the CAT enzyme upon the binding of chloramphenicol. nih.gov This suggests a relatively rigid scaffold that has evolved to bind its substrates without major structural rearrangements. umich.edu The architecture of the binding pocket can vary between different CAT types, which accounts for differences in substrate specificity. For instance, CATI can bind to the structurally distinct antibiotic fusidic acid, a capability not observed in CATIII. nih.govumich.edu

Biochemical Characterization and Purification Methodologies of CAT

The purification and characterization of Chloramphenicol Acetyltransferase (CAT) from various bacterial sources have been extensively studied to understand its biochemical properties and role in antibiotic resistance.

Enzyme Activity Assays and Kinetic Parameters

Several methods are employed to assay CAT activity. A common spectrophotometric assay measures the transfer of the acetyl group from acetyl-CoA to chloramphenicol by monitoring the reaction of the released coenzyme A (CoA) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs at 412 nm. sigmaaldrich.comimpactfactor.org Another approach involves using radiolabeled substrates, such as [14C]-chloramphenicol or [14C]-acetyl CoA, and then separating the acetylated products by thin-layer chromatography (TLC) and quantifying them through autoradiography or scintillation counting. wikipedia.orgthermofisher.comrevvity.co.jp Fluorescent-based assays offer a safer and more convenient alternative to radioactive methods. thermofisher.com

The kinetic parameters of CAT have been determined for various enzyme variants. For the type III CAT from E. coli, the catalytic rate constant (kcat) is approximately 600 s⁻¹, with specificity constants (kcat/Km) for chloramphenicol and acetyl-CoA being 5.7 x 10⁷ M⁻¹s⁻¹ and 6.4 x 10⁶ M⁻¹s⁻¹, respectively. annualreviews.org For CAT variants from Staphylococcus aureus plasmids pSCS6 and pSCS7, the Km values for chloramphenicol were 2.5 µM and 2.7 µM, respectively, while the Km values for acetyl-CoA were 58.8 µM and 55.5 µM, respectively. microbiologyresearch.org A study on a thermostable variant of CAT-86 from Bacillus pumilus reported Km values for chloramphenicol in the range of 13.8-15.4 µM and for acetyl-CoA in the range of 13.6-15.5 µM. nih.gov The CAT from Morganella morganii exhibited a Km of 5.0 µM and a Vmax of 153.8 U/ml. researchgate.net

Chromatographic and Electrophoretic Techniques for Purification

The purification of CAT typically involves a multi-step process to achieve homogeneity. A common initial step is ammonium (B1175870) sulfate (B86663) precipitation to fractionate the proteins in the crude cell extract. microbiologyresearch.orgresearchgate.netimpactfactor.org This is often followed by various chromatographic techniques.

Ion-exchange chromatography: Anion exchange chromatography using materials like DEAE-Cellulose or DEAE-Sephadex A50 is frequently used. microbiologyresearch.orgresearchgate.netimpactfactor.org The enzyme, which has a net negative charge at a suitable pH, binds to the positively charged matrix and is then eluted.

Gel filtration chromatography: This technique, also known as size-exclusion chromatography, separates proteins based on their size. Columns packed with materials like Sephadex G-100 are used to separate CAT from other proteins of different molecular weights. researchgate.netimpactfactor.org

Affinity chromatography: This is a highly specific purification method. For CAT, affinity columns can be prepared where chloramphenicol or a related analog is immobilized. The enzyme binds specifically to the ligand and can be eluted with a solution containing free chloramphenicol. nih.govmicrobiologyresearch.org

Fast Protein Liquid Chromatography (FPLC): This is a high-resolution chromatographic technique that has been used for the final purification steps of CAT variants. microbiologyresearch.org

Sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard electrophoretic technique used to assess the purity of the enzyme preparation and to determine the molecular weight of the subunits. researchgate.net

Influence of Environmental Factors on Enzyme Activity

The activity and stability of Chloramphenicol Acetyltransferase are influenced by environmental factors such as pH and temperature.

pH: Most CAT variants exhibit optimal activity at a slightly alkaline pH, typically around 7.8 or 8.0. microbiologyresearch.orgresearchgate.netimpactfactor.orgbohrium.com The stability of the enzyme is also pH-dependent. For instance, CAT from Pseudomonas aeruginosa shows high stability in the pH range of 6.5 to 7.5. impactfactor.org In contrast, CAT from Streptomyces griseus spores has a maximum activity at a more acidic pH of 6.5. nih.gov

Temperature: The optimal temperature for CAT activity varies among different bacterial sources. For example, the enzyme from P. aeruginosa has an optimal temperature of 30°C and is stable in the range of 30 to 40°C. impactfactor.org The CAT from Morganella morganii shows maximum activity at 35°C. researchgate.net Some CAT variants are notably thermostable. A mutant CAT-86 from Bacillus pumilus showed greater stability than the wild-type at temperatures above 50°C. nih.gov Conversely, the CAT from Flavobacterium CB60 is extremely heat-labile. microbiologyresearch.org Studies have also been conducted on temperature-sensitive mutants of CAT, where the enzyme is active at a permissive temperature (e.g., 34°C) but inactive at a higher, restrictive temperature (e.g., 43°C). asm.org

Genetic and Molecular Biology Research of cat Genes

The genes encoding Chloramphenicol Acetyltransferase, known as cat genes, are a major focus of research in bacterial antibiotic resistance. These genes are often located on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. bohrium.comnih.gov

Historically, CAT enzymes have been classified into different types, such as CATI, CATII, and CATIII, based on their biochemical and physical properties. umich.eduresearchgate.net CATI is the most prevalent type and is found in many pathogenic bacteria including E. coli, Shigella flexneri, and Salmonella enterica. umich.edu The cat genes can also be found on transposons, such as Tn9, which further contributes to their dissemination. nih.gov

The expression of cat genes is often inducible, meaning that the presence of chloramphenicol or a related compound triggers the synthesis of the CAT enzyme. microbiologyresearch.orgbohrium.com However, the product of the enzymatic reaction, this compound, does not act as an inducer. bohrium.com

Molecular biology techniques have been instrumental in studying cat genes. The complete amino acid sequence of a type I CAT variant has been determined, and it was found to be identical to the sequence predicted from the DNA sequence of the cat gene on the Tn9 transposon. nih.gov Site-directed mutagenesis has been used to create specific changes in the amino acid sequence of CAT to study the relationship between structure and function, particularly with respect to thermostability. oup.com For instance, a single amino acid substitution (A203V) in the CAT-86 protein from Bacillus pumilus was found to significantly increase its thermal stability. oup.comnih.gov

The cat gene is also widely used as a reporter gene in molecular biology to study gene expression. wikipedia.orgthermofisher.com In these systems, the regulatory region of a gene of interest is fused to the coding sequence of the cat gene. The level of CAT enzyme activity then provides a measure of the activity of the promoter being studied. revvity.co.jp

Recent research has also explored the potential of engineering CAT for biotechnological applications. For example, a thermostable CAT from Staphylococcus aureus was engineered to enhance the production of isobutyl acetate (B1210297) at elevated temperatures, demonstrating its potential as a thermostable alcohol acetyltransferase for biofuel production. biorxiv.org

Genetic and Molecular Biology Research of cat Genes

Plasmid-Mediated and Chromosomal Gene Localization Studies

The genes encoding chloramphenicol acetyltransferase (CAT), designated as cat genes, are frequently located on mobile genetic elements, facilitating their horizontal transfer between different bacterial species and genera. researchgate.net This mobility is a significant factor in the widespread dissemination of chloramphenicol resistance.

Plasmid Localization:

A primary mechanism for the spread of cat genes is their presence on plasmids. nih.gov Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are readily transferred between bacteria through conjugation. For instance, in Salmonella enterica serovar Typhimurium, the catA and catB3 genes have been identified on conjugative plasmids, demonstrating their ability to be transferred to other bacteria like E. coli. agriculturejournals.cz The catB gene family (catB2 through catB8) is commonly found on plasmids in various Gram-negative bacteria. researchgate.net

Chromosomal Localization:

While less common than plasmid localization, cat genes can also be found integrated into the bacterial chromosome. The catB2 gene, for example, has been detected on the chromosome of Shewanella oneidensis. researchgate.net Chromosomal integration can provide a more stable inheritance of the resistance gene within a bacterial lineage.

Association with Transposons and Integrons:

The mobility of cat genes is often facilitated by their association with transposons and integrons. Transposons are "jumping genes" that can move from one genetic location to another, such as from a plasmid to the chromosome or vice versa. Integrons are genetic elements that can capture and express gene cassettes, including those carrying antibiotic resistance genes like cat. The cmlA gene group, which codes for a chloramphenicol-specific exporter, is frequently found within multiresistance integrons on plasmids. researchgate.net Similarly, catB genes have been found as gene cassettes within integrons in bacteria such as Salmonella Typhimurium, Enterobacter aerogenes, and Pseudomonas aeruginosa. agriculturejournals.cz

This dynamic localization on plasmids, transposons, and integrons underscores the adaptability of bacteria in acquiring and disseminating chloramphenicol resistance.

Transcriptional and Post-Transcriptional Regulation of cat Gene Expression

The expression of cat genes is a tightly controlled process, involving both transcriptional and post-transcriptional regulatory mechanisms to ensure an appropriate response to the presence of chloramphenicol.

Transcriptional Regulation:

At the transcriptional level, the expression of some cat genes is inducible. This means that the gene is only transcribed in the presence of an inducer molecule, which is often chloramphenicol itself or a related compound. This allows the bacterium to conserve energy by only producing the CAT enzyme when it is needed to detoxify the antibiotic.

Post-Transcriptional Regulation:

Post-transcriptional regulation plays a crucial role in modulating the levels of CAT protein. This level of control occurs after the cat gene has been transcribed into messenger RNA (mRNA) and before the mRNA is translated into protein. researchgate.netbiorxiv.org

One key aspect of post-transcriptional regulation is the control of mRNA stability. In some systems, the stability of the cat-1 mRNA is increased in response to cellular stress, such as amino acid starvation. nih.govresearchgate.net This increased stability leads to higher levels of the corresponding protein. This process can be influenced by cis-acting RNA sequences within the 3'-untranslated region (3'-UTR) of the mRNA. nih.govresearchgate.net

Furthermore, the translation of cat mRNA into protein can be regulated. For instance, the binding of regulatory proteins, such as HuR, to the cat-1 mRNA can relieve translational repression mediated by microRNAs (miRNAs), leading to increased protein synthesis. oup.com This intricate interplay between mRNA stability and translational control allows for a rapid and fine-tuned response to changing environmental conditions. oup.com

These regulatory mechanisms ensure that the production of CAT is efficiently managed, providing resistance to chloramphenicol while minimizing the metabolic burden on the bacterial cell.

Evolutionary Analysis and Diversity of CAT Variants Across Species

Chloramphenicol acetyltransferases (CATs) represent a diverse family of enzymes that have evolved in response to the selective pressure of chloramphenicol. oup.com These enzymes are broadly classified into two main, genetically unrelated types: Type A and Type B. researchgate.netnih.gov

Type A CATs: These enzymes are significant for their role in conferring resistance not only to chloramphenicol but also to fusidic acid. nih.gov

Type B CATs: Often referred to as xenobiotic acetyltransferases, these enzymes share a structural fold similar to streptogramin acetyltransferases, which are crucial for resistance to streptogramin antibiotics. nih.gov

A third class, Type C CATs , has been more recently identified and can also acetylate chloramphenicol, though their specific roles in antibiotic resistance are still being elucidated. nih.gov

The genes encoding these various CAT types are often found on mobile genetic elements like plasmids and transposons, which has facilitated their spread across different bacterial species and genera. researchgate.net This horizontal gene transfer has been a major driver of the evolution and diversity of CAT variants.

Phylogenetic analyses of CAT proteins, based on multisequence alignments, have revealed the evolutionary relationships between the different types and their distribution across a wide range of bacteria. oup.com For example, studies have characterized Type B and Type C CAT proteins from various Vibrio species, including the human pathogens Vibrio cholerae and Vibrio vulnificus, as well as the nonpathogenic Aliivibrio fischeri. nih.gov These studies provide a framework for understanding the evolution of antibiotic resistance gene acquisition and the diversification of chloramphenicol acetylation mechanisms in different bacterial lineages. nih.gov

The ongoing evolution of CAT variants highlights the remarkable adaptability of bacteria in the face of antibiotic challenges.

Broader Chloramphenicol Biotransformation and Degradation Pathways

While acetylation by CAT is a primary mechanism of chloramphenicol inactivation, it is not the only pathway for its biotransformation and degradation. Microbes have evolved a diverse array of enzymatic systems to modify and break down this antibiotic. nih.govnih.gov

Identification and Characterization of Additional Metabolic Intermediates and Products

Beyond the initial acetylation to form this compound, further metabolic steps lead to a variety of other intermediates and final degradation products. Comprehensive studies using techniques like multi-omics have been instrumental in identifying these compounds. nih.govnih.govresearchgate.net

One significant pathway involves the reduction of the p-nitro group of chloramphenicol to an amino group. This reaction, which can be mediated by nitroreductases, results in the formation of an aminophenyl derivative that lacks antibacterial activity. researchgate.netasm.org This process can proceed through a nitroso intermediate. researchgate.netasm.org

Other identified metabolic intermediates include products of oxidation at the C1-OH and C3-OH groups of the chloramphenicol molecule. nih.govnih.govresearchgate.net Furthermore, isomerization at the C2 position has been identified as a novel biotransformation pathway. nih.govnih.govresearchgate.net

The complete degradation of chloramphenicol can lead to the formation of smaller molecules. For instance, the breakdown of the aromatic ring can result in compounds like 4-nitrosobenzoate and 4-hydroxylaminobenzoate, which can be further transformed into protocatechuate. nih.gov

The table below summarizes some of the key metabolic intermediates and products identified in chloramphenicol biotransformation pathways.

Intermediate/ProductPrecursorTransformation Type
This compoundChloramphenicolAcetylation
Aminophenyl derivativeChloramphenicolNitroreduction
Nitroso intermediateChloramphenicolNitroreduction
Oxidized chloramphenicol (C1-OH)ChloramphenicolOxidation
Oxidized chloramphenicol (C3-OH)ChloramphenicolOxidation
Isomerized chloramphenicol (C2)ChloramphenicolIsomerization
4-Nitrosobenzoatep-NitrobenzoateNitroreduction
4-Hydroxylaminobenzoate4-NitrosobenzoateReduction
Protocatechuate4-HydroxylaminobenzoateFurther transformation

Novel Biotransformation Mechanisms Beyond Acetylation (e.g., Oxidation, Isomerization, Hydrolysis)

Research has uncovered a range of biotransformation mechanisms for chloramphenicol that extend beyond the well-established acetylation pathway. These novel mechanisms contribute to the detoxification and degradation of the antibiotic in various microbial environments. nih.govnih.gov

Oxidation: A significant alternative pathway is the oxidation of chloramphenicol. nih.govnih.govasm.org This can occur at the C1-OH and C3-OH positions of the molecule. A novel oxidase, designated CmO, has been identified in Sphingobium sp. strain CAP-1 that can catalyze the oxidation at both of these positions. asm.org This enzyme is a member of the glucose-methanol-choline (GMC) oxidoreductase family. nih.govasm.org

Isomerization: A completely new biotransformation pathway that has been discovered is the isomerization of chloramphenicol at the C2 position. nih.govnih.govresearchgate.net This optical isomerization represents a novel bacterial resistance mechanism, as only the naturally occurring 1R,2R stereoisomer of chloramphenicol possesses significant antibacterial activity. nih.gov

Hydrolysis: The amide bond of chloramphenicol can be hydrolyzed by certain esterases. For example, an esterase encoded by the gene estDL136 has been shown to hydrolyze the amide bonds of both chloramphenicol and florfenicol. asm.org

Nitroreduction: The reduction of the nitro group on the phenyl ring is another important detoxification mechanism. nih.gov This process, catalyzed by nitroreductases, converts the nitro group to an amino group, rendering the antibiotic inactive. tandfonline.com

These diverse biotransformation mechanisms highlight the metabolic versatility of microorganisms in responding to the presence of antibiotics like chloramphenicol.

Characterization of Microbial Enzymatic Systems Involved in Diverse Degradation Pathways

A variety of microbial enzymatic systems are responsible for the diverse degradation pathways of chloramphenicol, reflecting the metabolic adaptability of bacteria in detoxifying this antibiotic.

Chloramphenicol Acetyltransferases (CATs): As previously discussed, CATs are a primary family of enzymes that inactivate chloramphenicol through acetylation. researchgate.netnih.gov

Oxidoreductases: A novel glucose-methanol-choline (GMC) oxidoreductase has been identified in Sphingomonas sp. and Caballeronia sp. that is responsible for the oxidation of the C3-OH group of chloramphenicol. nih.govnih.gov Another novel oxidase, CmO, found in Sphingobium sp. strain CAP-1, can oxidize both the C-1' and C-3' positions of chloramphenicol and thiamphenicol (B1682257). asm.orgnih.gov

Nitroreductases: Enzymes such as nitroreductase NfsB are responsible for the reduction of the nitro group of chloramphenicol, a key step in its degradation. nih.gov This process has been observed in bacteria like Haemophilus influenzae. tandfonline.com

Esterases: Certain esterases, like the one encoded by estDL136, can hydrolyze the amide bond of chloramphenicol. nih.gov

Multifunctional Oxidases (MO): These enzymes are also implicated in the degradation of chloramphenicol. researchgate.net

Dehalogenases: Haloacid or haloalkane dehalogenases (DH) may also play a role in the breakdown of chloramphenicol. researchgate.net

Enzyme ClassGene (example)Function in Chloramphenicol Degradation
Chloramphenicol AcetyltransferasecatAcetylation of the hydroxyl groups
OxidoreductasecmOOxidation of C1-OH and C3-OH groups
NitroreductasenfsBReduction of the nitro group
EsteraseestDL136Hydrolysis of the amide bond
Multifunctional OxidaseMOOxidation
DehalogenaseDHDehalogenation

Reversibility of Acetylation: Role of Chloramphenicol Acetate Esterase (CAE)

The acetylation of chloramphenicol, a primary mechanism of bacterial resistance, is not an irreversible process. The existence of Chloramphenicol Acetate Esterase (CAE) introduces a dynamic interplay by catalyzing the deacetylation of chloramphenicol acetates, thereby regenerating the active antibiotic. This enzymatic reactivation has significant implications for the life cycle of chloramphenicol and the persistence of its antimicrobial activity in various environments.

Enzymatic Deacetylation Mechanisms

Chloramphenicol acetate esterases are enzymes that hydrolyze the ester bonds in acetylated chloramphenicol derivatives, such as this compound and 1,3-diacetylchloramphenicol, to restore the parent chloramphenicol molecule. nih.govnih.gov This process effectively reverses the inactivation mediated by Chloramphenicol Acetyltransferase (CAT). nih.gov

Several esterases with CAE activity have been identified from various microbial sources, including soil metagenomes and specific bacterial strains. nih.govnih.gov For instance, two novel esterases, EstDL26 and EstDL136, were identified from an alluvial soil metagenomic library and were shown to reactivate chloramphenicol from its acetylated forms. nih.gov These enzymes, belonging to the hormone-sensitive lipase (B570770) (HSL) family, exhibit different regioselectivities. EstDL136 can deacetylate 1-acetyl, 3-acetyl, and 1,3-diacetyl derivatives of chloramphenicol, while EstDL26 demonstrates regioselectivity by preferentially hydrolyzing 3-acetyl chloramphenicol. nih.govasm.org

The mechanism of deacetylation involves the hydrolysis of the ester linkage, a reaction that can be influenced by factors such as pH and temperature. For example, the esterase activity in Mycobacterium tuberculosis and Mycobacterium bovis was found to be sensitive to heat and proteinase K treatment, confirming its enzymatic nature. nih.govoup.com

Interestingly, some enzymes exhibit promiscuous activity. For example, EstDL136 not only possesses CAE activity but also demonstrates amidase activity, leading to the hydrolysis of both chloramphenicol and florfenicol. nih.govmdpi.com

The following table provides an overview of some characterized esterases with activity towards chloramphenicol acetates:

Enzyme NameSource Organism/EnvironmentSubstrate(s)Key Characteristics
EstDL26 Alluvial soil metagenome3-acetyl chloramphenicolShows regioselectivity for the C3 position. nih.govasm.org
EstDL136 Alluvial soil metagenome1-acetyl, 3-acetyl, and 1,3-diacetyl chloramphenicolAlso exhibits amidase activity against chloramphenicol and florfenicol. nih.govnih.gov
Mycobacterial carboxylesterase Mycobacterium tuberculosis, Mycobacterium bovisDiacetyl chloramphenicolActivity is sensitive to heat and proteinase K. nih.gov
Chloramphenicol-3-acetate esterase Streptomyces venezuelae, Streptosporangium viridogriseum, Corynebacterium hydrocarboclastusChloramphenicol-3-acetateFound in chloramphenicol-producing strains. nih.gov

Biological Implications of Chloramphenicol Reactivation

The reactivation of chloramphenicol by CAE has several important biological consequences. In chloramphenicol-producing organisms like Streptomyces venezuelae, the presence of CAE suggests a potential self-resistance mechanism where the organism might produce and store an inactive, acetylated form of the antibiotic. nih.gov This could then be reactivated upon release to exert its antimicrobial effect.

In other bacteria, the interplay between CAT and CAE can influence the level of chloramphenicol resistance. The presence of both acetylating and deacetylating enzymes creates a dynamic equilibrium that can modulate the concentration of active chloramphenicol within the cell. nih.gov For instance, in strains of M. tuberculosis engineered to express the cat gene, the inherent esterase activity interfered with the CAT-mediated resistance, highlighting the counteracting effect of CAE. nih.govoup.com

The discovery of CAE activity in soil microorganisms suggests a broader ecological role. nih.gov The reactivation of chloramphenicol in the environment could potentially influence microbial community dynamics by restoring the antibiotic's activity. This deacetylation process may contribute to the persistence of active chloramphenicol in natural settings. nih.gov

Furthermore, the ability of some esterases to hydrolyze not only acetylated chloramphenicol but also the parent compound itself, as seen with the amidase activity of EstDL136, represents a novel inactivation pathway. nih.gov This hydrolysis breaks down chloramphenicol into inactive products like p-nitrophenylserinol, providing another mechanism for bacterial resistance. nih.gov

The following table summarizes the key biological implications of chloramphenicol reactivation:

Biological ImplicationDescription
Modulation of Resistance The balance between CAT and CAE activities can determine the overall level of chloramphenicol resistance in a bacterial cell. nih.gov
Self-Resistance in Producers Chloramphenicol-producing organisms may use deacetylation as a mechanism to activate stored, inactive forms of the antibiotic. nih.gov
Environmental Persistence Reactivation of chloramphenicol by soil microbes can contribute to the continued presence of the active antibiotic in the environment. nih.gov
Novel Inactivation Pathway Some esterases can also hydrolyze the amide bond of chloramphenicol, leading to its complete inactivation. nih.gov

Ecological and Evolutionary Aspects of Chloramphenicol 3 Acetate in Resistance

Mechanism of Antibiotic Resistance Conferral by Acetylation

The most prevalent mechanism of bacterial resistance to chloramphenicol (B1208) is its enzymatic inactivation through acetylation, a reaction catalyzed by chloramphenicol acetyltransferase (CAT). mdpi.com This enzyme transfers an acetyl group from acetyl-CoA to the chloramphenicol molecule, producing derivatives that are unable to bind to the bacterial ribosome. asm.orgwikipedia.org The primary product of this reaction is 3-acetylchloramphenicol, also known as Chloramphenicol 3-acetate. nih.gov This modification is a widespread and effective detoxification strategy employed by numerous bacterial species. wikipedia.orgprimescholars.com

Impaired Ribosomal Interaction and Abrogation of Protein Synthesis Inhibition

Chloramphenicol exerts its antibiotic effect by binding to the 50S subunit of the bacterial ribosome, specifically within the peptidyl transferase center. mdpi.compatsnap.combenthamopen.com This binding action obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the crucial step of peptide bond formation and halting protein synthesis. mdpi.combenthamopen.comresearchgate.net

The enzymatic conversion of chloramphenicol to this compound is a highly effective resistance strategy because the addition of the acetyl group to the 3-hydroxyl position sterically hinders the antibiotic's ability to bind to its ribosomal target. wikipedia.orgprimescholars.comnih.gov The modified compound, this compound, can no longer fit into the binding pocket on the 50S ribosomal subunit. nih.govproteopedia.orgnih.gov Consequently, peptidyl transferase activity is not inhibited, protein synthesis proceeds, and the bacterium can survive and proliferate in the presence of the antibiotic. nih.govnih.gov This inactivation renders the antibiotic harmless to the bacterial cell. proteopedia.org

Epidemiology and Dissemination of cat Genes and Associated Resistance Phenotypes in Microbial Populations

The genes encoding chloramphenicol acetyltransferase, known as cat genes, are a significant factor in the spread of chloramphenicol resistance. These genes are frequently located on mobile genetic elements such as plasmids, which can be readily transferred between different bacterial species, facilitating the rapid dissemination of resistance. proteopedia.orgembopress.org The presence of cat genes is a common cause of chloramphenicol resistance in both Gram-negative and Gram-positive bacteria. nih.govnih.gov

The synthesis of the CAT enzyme can be either constitutive, as seen in many Gram-negative bacteria carrying resistance plasmids, or inducible, as is common in Gram-positive bacteria like staphylococci. nih.gov In the latter case, the presence of chloramphenicol or similar molecules induces the expression of the cat gene. nih.gov The widespread use of chloramphenicol in medicine and agriculture has created a selective pressure favoring the survival and spread of bacteria carrying cat genes, leading to an increased prevalence of chloramphenicol-resistant strains in various environments. nih.govbohrium.com

Below is a table summarizing various CAT gene types and their characteristics.

CAT Gene TypeConferring Resistance ToSubstrate SpecificityFound In
CATI Chloramphenicol, Fusidic AcidBroader substrate specificityClinically important pathogens
CATIII ChloramphenicolCAM-specificEscherichia coli
catB ChloramphenicolAcetylates C3-OH of CAPCupriavidus sp.

Environmental Bioremediation Strategies and Fate of Chloramphenicol

The persistence of antibiotics like chloramphenicol in the environment is a growing concern, contributing to the selection and spread of antibiotic resistance. nih.govbohrium.com Bioremediation, which utilizes microorganisms to break down pollutants, offers a promising and environmentally friendly approach to remove chloramphenicol from contaminated soil and water. engineering.org.cnmdpi.comresearchgate.net Both pure bacterial cultures and enriched microbial consortia have demonstrated the ability to degrade and even mineralize chloramphenicol, often using it as a sole source of carbon and energy. researchgate.netstonybrook.edu

Role of this compound as a Key Intermediate in Environmental Degradation Cycles

In many microbial degradation pathways, this compound is a major and key intermediate. researchgate.netnih.govmedchemexpress.commedchemexpress.com Its formation is often the initial step in the biotransformation of chloramphenicol in the environment. nih.govnih.gov While acetylation serves as a resistance mechanism, it also represents the first stage of the antibiotic's breakdown by certain microbial communities. nih.govresearchgate.net For instance, in enriched chloramphenicol-degrading consortia, the detection of this compound has been confirmed through metabolite analysis and enzyme assays. researchgate.netnih.gov Following its formation, this intermediate can be further metabolized by other members of the microbial community.

Microbial Ecology of Chloramphenicol-Degrading Consortia and Synergistic Interactions

Bacterial consortia are often more effective at environmental bioremediation than single microbial species due to their metabolic diversity and ability to adapt to complex environments. frontiersin.org In the context of chloramphenicol degradation, these consortia consist of various microbial populations that work together in a synergistic fashion. nih.govnih.gov

Studies of such consortia have identified several key genera that play crucial roles in the degradation process, including Sphingomonas, Caballeronia, and Cupriavidus. nih.govengineering.org.cn For example, a member of the consortium, such as Cupriavidus sp., might be responsible for the initial acetylation of chloramphenicol to this compound. nih.gov Subsequently, other members, like Sphingomonas sp. and Caballeronia sp., can utilize this intermediate and further break it down, leading to the complete mineralization of the original antibiotic. nih.govnih.gov These synergistic interactions, involving the exchange of metabolites, are essential for the efficient removal of chloramphenicol from the environment. nih.govnih.gov

The table below details the roles of different microbes in a chloramphenicol-degrading consortium.

MicrobeRole in DegradationKey Enzyme/Pathway
Cupriavidus sp. Acetylates chloramphenicol to this compound. nih.govChloramphenicol acetyltransferase (catB) nih.gov
Sphingomonas sp. Core functional member for biotransformation; can utilize chloramphenicol as the sole carbon and nitrogen source. nih.govOxidoreductase for C3-OH oxidation nih.gov
Caballeronia sp. Degrades chloramphenicol; can utilize it as the sole carbon and nitrogen source. nih.govOxidoreductase for C3-OH oxidation nih.gov
Shewanella oneidensis Synergistically degrades chloramphenicol with metal-organic frameworks. nih.govExtracellular electron transfer (c-type cytochromes) nih.gov

Stereoselective Microbial Metabolism of Antibiotics in Environmental Contexts

Chloramphenicol possesses two chiral centers, but only the D-threo isomer exhibits significant antibacterial activity. mdpi.com Recent research has highlighted that microbial metabolism of chloramphenicol in environmental settings can be stereoselective. frontiersin.orgresearchgate.net

Studies have shown that some environmental bacterial strains containing the cat gene can extensively metabolize the biologically active R,R-(-)-chloramphenicol isomer. frontiersin.orgnih.govnih.gov In contrast, the S,S-(+)-chloramphenicol isomer is often not metabolized by these same bacteria. nih.govwhiterose.ac.uk This stereoselectivity is attributed to the specific enzymatic action of chloramphenicol acetyltransferase, which appears to preferentially recognize and transform only one of the isomers. frontiersin.orgresearchgate.netbath.ac.uk This phenomenon suggests a lack of historical selective pressure for bacteria to evolve metabolic pathways for the less common S,S-(+)-isomer. frontiersin.orgnih.gov The stereoselective nature of microbial degradation has important implications for environmental risk assessment, as it can lead to the accumulation of specific, less-degradable isomers in the environment. researchgate.netbath.ac.uk

Advanced Analytical Methodologies for Chloramphenicol 3 Acetate Research

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic methods are fundamental in separating chloramphenicol (B1208) 3-acetate from complex mixtures, enabling its accurate detection and quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of chloramphenicol and its derivatives. nih.govnih.gov It offers robust and reliable separation, making it suitable for various research and routine analysis applications.

Detailed Research Findings:

A study focused on the simultaneous analysis of chloramphenicol and hydrocortisone (B1673445) acetate (B1210297) in a cream formulation utilized an HPLC method with a Waters X-Bridge C-18 column. japsonline.com The optimal conditions were achieved with a mobile phase of 47%–53% acetonitrile (B52724), a flow rate of 0.9 mL/minutes, and a column temperature of 38°C, with UV-Vis detection at 261 nm. japsonline.com Another method for analyzing chloramphenicol in serum involved a reversed-phase C18 microparticulate column with an acetonitrile-acetate buffer mobile phase and UV detection at 270 nm. nih.govnih.gov This HPLC method demonstrated higher precision and sensitivity compared to microbiological assays. nih.govnih.gov For the analysis of chloramphenicol in human blood plasma, a solid-phase extraction (SPE)-HPLC method was developed using a monolithic chromolith performance RP-18e column. researchgate.net The mobile phase consisted of a phosphate (B84403) buffer (100 mM, pH 2.5) and acetonitrile (75:25, v/v) at a flow rate of 1.5 mL/min, with detection at 270 nm. researchgate.net

Table 1: HPLC Method Parameters for Chloramphenicol Analysis
ParameterCream Formulation japsonline.comSerum nih.govnih.govPlasma researchgate.net
Column Waters X-Bridge C-18 (250 x 4.6 mm, 5 µm)Reversed-phase C18 microparticulateMonolithic Chromolith Performance RP-18e (100 x 4.6 mm)
Mobile Phase Acetonitrile (47%–53%) in waterAcetonitrile-acetate bufferPhosphate buffer (100 mM, pH 2.5)-acetonitrile (75:25, v/v)
Flow Rate 0.9 mL/min-1.5 mL/min
Column Temperature 38°C--
Detection UV-Vis at 261 nmUV at 270 nmUV at 270 nm
Internal Standard -PresentFrusemide (FRU)
Detection Limit --0.8 µg/mL (CAP)

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, offering faster analysis times, greater resolution, and higher sensitivity. orientjchem.org This is achieved through the use of smaller stationary phase particles (typically less than 2 µm).

Detailed Research Findings:

A UPLC-MS/MS method for the determination of chloramphenicol in honey employed an Acquity UPLC BEH C18 column (1.7 μm, 2.1 mm x 100 mm). orientjchem.org The gradient elution involved a mobile phase of Milli-Q water (A) and acetonitrile (B), with a flow rate of 250 μl/min and a column temperature of 40°C. orientjchem.org The retention time for chloramphenicol was found to be 3.31 minutes. orientjchem.org Another study established a rapid UPLC-MS/MS method for chloramphenicol in tilapia, utilizing a C18 column with a methanol-water mobile phase. e3s-conferences.orgresearchgate.net This method demonstrated good linearity and low detection limits of 0.10 μg/kg. e3s-conferences.orgresearchgate.net For the analysis of phenicol drugs, including chloramphenicol, in various animal-derived foods, a UPLC method with a phenyl-hexyl column was developed, achieving separation in less than 2 minutes. nih.gov

Table 2: UPLC Method Parameters for Chloramphenicol Analysis
ParameterHoney orientjchem.orgTilapia e3s-conferences.orgresearchgate.netAnimal-Derived Foods nih.gov
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)C18Phenyl-hexyl
Mobile Phase Gradient of Milli-Q water and AcetonitrileMethanol-waterGradient of Methanol (B129727) and Acetic acid-ammonium acetate buffer (5 mM, pH 5)
Flow Rate 250 µl/min--
Column Temperature 40°C--
Retention Time 3.31 min-< 2 min
Detection Limit -0.10 µg/kg-

Mass Spectrometry for Identification, Structural Elucidation, and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the unambiguous identification, structural elucidation, and sensitive quantification of chloramphenicol 3-acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of chloramphenicol and its derivatives in complex matrices. lcms.cz This technique offers exceptional sensitivity and specificity.

Detailed Research Findings:

A validated LC-MS/MS method for determining chloramphenicol in honey utilized a Zorbax SB C18 column with a gradient elution of acetonitrile and 0.1% formic acid. srce.hr The analysis was performed in negative electrospray ionization mode, monitoring three transitions (m/z 321 → m/z 257, m/z 321 → m/z 194, and m/z 321 → m/z 152) for confirmation. srce.hr In another application, an LC-MS/MS method for chloramphenicol in shrimp monitored four product ions (m/z 257, 194, 176, and 152) from the precursor ion at m/z 321, with the m/z 152 ion used for quantitation. fda.gov This method achieved a limit of quantitation of 0.3 ng/g. fda.gov A rapid and sensitive LC-MS/MS method for chloramphenicol in milk involved simple protein precipitation for sample preparation, followed by detection using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode. lcms.cz This high-speed method had a chromatographic run time of only 3 minutes. lcms.cz

Table 3: LC-MS/MS Parameters for Chloramphenicol Analysis
ParameterHoney srce.hrShrimp fda.govMilk lcms.cz
Ionization Mode Negative Electrospray IonizationNegative Ion Mode-
Precursor Ion (m/z) 321321-
Product Ions (m/z) 257, 194, 152257, 194, 176, 152-
Quantitation Ion (m/z) -152-
Limit of Quantitation CCβ: 0.12 µg/kg0.3 ng/g< 0.3 µg/kg
Run Time --3 min

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like chloramphenicol and its derivatives. It is commonly used as the ion source in LC-MS systems.

Detailed Research Findings:

A liquid chromatographic method coupled with ESI-MS/MS was developed for the determination of chloramphenicol in shrimp tissue. researchgate.net The analysis was conducted in negative-ion multiple reaction monitoring (MRM) mode, tracking three transitions for chloramphenicol (m/z 321 → 152, m/z 321 → 257, and m/z 321 → 194). researchgate.net Another study for the determination of chloramphenicol in honey, milk, and egg also utilized LC-ESI-MS in negative mode. bohrium.comoup.com Selected ion monitoring (SIM) was used, scanning for m/z 321 for chloramphenicol quantification. bohrium.comoup.com

High-Resolution Mass Spectrometry (e.g., Quadrupole Time-of-Flight (QTOF))

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which is crucial for the unambiguous identification of unknown compounds and for differentiating between molecules with very similar masses. researchgate.net

Detailed Research Findings:

A study on the phytochemical constituents of Azadirachta indica leaves employed HPLC-QTOF-MS for analysis. luvas.edu.in The instrument operated in both positive and negative ionization modes, and compounds were identified based on their retention time and mass spectral data, which were compared against compound databases. luvas.edu.in In the context of screening for prohibited compounds in cosmetics, a UPLC-Q-TOF HRMS method was developed. chrom-china.com This method allowed for the rapid screening and confirmation of a wide range of substances, including chloramphenicol, by creating a library of information including exact mass, retention time, and fragment ion distribution. chrom-china.com The high scan rates of QTOF instruments, with each transient taking about a microsecond, allow for the averaging of many thousands of transients, which significantly improves the signal-to-noise ratio. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

In the ¹H NMR spectrum of this compound, the addition of the acetyl group at the 3-position causes a significant downfield shift of the adjacent protons compared to the parent Chloramphenicol molecule. For instance, the two protons on the methylene (B1212753) group (C-3) appear as characteristic peaks around 4.24 and 4.36 ppm. mdpi.com This is a notable shift from their positions in Chloramphenicol, which are observed at approximately 3.71 and 3.80 ppm. mdpi.com The hydrogen on the methine group (C-2) also experiences a shift. mdpi.com

The ¹³C NMR spectrum provides complementary evidence. The presence of the acetyl group is confirmed by a signal from the carbonyl carbon at approximately 170.96 ppm and the methyl carbon at around 20.93 ppm. rsc.org The carbon at the site of esterification (C-3) also shows a characteristic shift. The aromatic carbons of the p-nitrophenyl group and the dichloromethyl carbon provide further structural confirmation. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to definitively assign all proton and carbon signals and confirm the connectivity within the molecule. nih.gov

¹H NMR Chemical Shifts (δ) for this compound and Related Compounds (in ppm)
Proton This compound
H on Methylene (C-3)4.24, 4.36 mdpi.com
H on Methine (C-2)~5.27 mdpi.com
Aromatic Protons7.67, 8.30 nih.gov
Acetyl Methyl Protons2.05 rsc.org
¹³C NMR Chemical Shifts (δ) for this compound (in ppm)
Carbon Chemical Shift (δ)
Acetyl Carbonyl170.96 rsc.org
Aromatic Carbons126.0, 126.9, 148.6, 150.2 nih.gov
Methylene Carbon (C-3)64.89 rsc.org
Methine Carbon (C-2)57.10 nih.gov
Acetyl Methyl Carbon20.93 rsc.org

Sample Preparation and Extraction Protocols for Complex Biological and Environmental Matrices

The accurate analysis of this compound from complex matrices such as food products, biological fluids, and environmental samples is critically dependent on the sample preparation stage. The goal is to extract the analyte efficiently while removing interfering substances that could compromise the final measurement. sci-hub.se The two most common techniques employed are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). gilsoncn.com

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. msconsult.dk It offers advantages in terms of reduced solvent consumption and the potential for automation. gilsoncn.commsconsult.dk The choice of SPE sorbent is crucial for effective isolation. For Chloramphenicol and its derivatives, reversed-phase cartridges, such as C18 (octadecyl) or polymeric sorbents like Oasis HLB, are frequently utilized. gilsoncn.comnih.govresearchgate.net

A typical SPE protocol involves the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, typically with methanol followed by water, to activate the stationary phase. nih.govresearchgate.netfda.gov

Sample Loading: The sample extract, often diluted in an aqueous solution, is loaded onto the cartridge. fda.gov

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar, interfering compounds while the analyte is retained on the sorbent. nih.govresearchgate.netfda.gov

Elution: The target analyte, this compound, is eluted from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate. nih.govresearchgate.netfda.gov

The eluted fraction is then typically evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis by techniques like LC-MS/MS. nih.govfda.gov

Example SPE Protocols for Chloramphenicol Analysis
Matrix SPE Cartridge Washing Solvent(s) Elution Solvent
HoneyWaters Oasis™ HLB gilsoncn.comWater, 30% Methanol in water fda.govEthyl acetate gilsoncn.comfda.gov
Muscle TissueC18 msconsult.dkWater, 20% Methanol nih.govresearchgate.net60% Methanol nih.govresearchgate.net
Various (Multi-matrix)Octadecyl nih.govresearchgate.netWater, 20% Methanol nih.govresearchgate.net60% Methanol, then pure Methanol nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. sci-hub.se For this compound, which has moderate lipophilicity, solvents like ethyl acetate and acetonitrile are commonly used. lcms.cznih.gov

The general LLE procedure involves:

Homogenizing the sample (e.g., honey, milk, tissue) with water or a buffer. nih.govamazonaws.com

Adding an immiscible organic solvent, such as ethyl acetate. lcms.czr-biopharm.com

Vigorous mixing (e.g., vortexing) to facilitate the transfer of the analyte from the aqueous to the organic phase, followed by centrifugation to separate the layers. gilsoncn.com

Collecting the organic layer, which now contains the analyte. This step may be repeated to improve recovery. gilsoncn.com

The collected organic extract is often evaporated, and the residue may undergo further cleanup (like SPE) or be directly reconstituted for analysis. nih.govamazonaws.com

Variations like dispersive liquid-liquid microextraction (DLLME) have been developed to minimize solvent use while maintaining high extraction efficiency. nih.gov

Common LLE Solvents for Chloramphenicol Extraction
Matrix Extraction Solvent
HoneyEthyl Acetate lcms.cznih.gov
Milk / DairyAcetonitrile, Ethyl Acetate amazonaws.comoup.com
EggsAcetonitrile oup.com
Shrimp / Fish TissueEthyl Acetate scispace.com
Poultry MealEthyl Acetate

Method Validation and Performance Metrics in Research Assays (e.g., Accuracy, Precision, Linearity, Limits of Detection/Quantification)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For research assays involving this compound, key performance metrics are established according to international guidelines. nih.govmdpi.com

Accuracy: This measures the closeness of the experimental value to the true value. It is typically evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are expressed as a percentage. For Chloramphenicol, methods often report accuracies in the range of 86% to 107%. nih.govoup.comijsdr.org

Precision: This describes the degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Validated methods for Chloramphenicol typically show RSD values below 15%. nih.govoup.comijsdr.org

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is confirmed by a high correlation coefficient (R²), which should ideally be >0.99 for the calibration curve. oup.comunpad.ac.id

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsjournal.comtandfonline.com For highly sensitive methods like LC-MS/MS, LOQs for Chloramphenicol can be in the sub-µg/kg (ppb) range, for instance, 0.05 to 0.09 ng/g (or µg/kg) in various food matrices. oup.com

Performance Metrics for Validated Chloramphenicol Analytical Methods
Matrix Accuracy (% Recovery) Precision (%RSD) Linearity (R²) LOD LOQ
Honey92.1% - 107.1% nih.gov< 13.6% nih.gov> 0.998 oup.com0.08 µg/kg nih.gov0.09 ng/g oup.com
Milk~106% oup.com< 5.7% oup.com> 0.99 ijsdr.org-0.08 ng/g oup.com
Egg86% - 103% oup.com< 5.7% oup.com> 0.998 oup.com-0.05 ng/g oup.com
Shrimp92.8% - 97.4% unpad.ac.id< 2.4% unpad.ac.id0.996 unpad.ac.id0.36 µg/mL unpad.ac.id1.19 µg/mL unpad.ac.id
Multiple Foods92.1% - 107.1% nih.gov4.4% - 13.6% nih.gov--0.12 - 0.18 µg/kg mdpi.com

Q & A

Q. What enzymatic pathways synthesize Chloramphenicol 3-acetate, and how can these be replicated in vitro?

this compound is synthesized via Chloramphenicol O-acetyltransferase (CAT, EC 2.3.1.28), which transfers an acetyl group from acetyl-CoA to chloramphenicol. To replicate this in vitro:

  • Use purified CAT enzyme (25 kDa) from E. coli or other bacterial strains.
  • Optimize reaction conditions: pH 7.0–8.0, 37°C, and 1–5 mM acetyl-CoA .
  • Monitor product formation via HPLC or LC-MS to confirm the absence of diacetylated byproducts.

Q. What experimental methods are recommended for detecting this compound in bacterial cultures?

  • High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HRLC-MS/MS): Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) and monitor m/z 364.02 for quantification .
  • Bioassays: Compare antibacterial activity of bacterial lysates (containing this compound) against chloramphenicol-sensitive strains. Reduced inhibition indicates acetylation .
MethodSensitivity (ng/mL)Key ParametersReference
HRLC-MS/MS0.5m/z 364.02, Rt 42.5 min
Bioassay10Zone of inhibition assay

Q. How can researchers validate the role of this compound in bacterial resistance mechanisms?

  • Genetic Knockout: Disrupt the cat gene in resistant strains and assess restored susceptibility to chloramphenicol .
  • Enzymatic Activity Assays: Measure CAT activity in lysates using DTNB (Ellman’s reagent) to quantify free CoA release .

Advanced Research Questions

Q. What structural modifications to this compound could mitigate toxicity while retaining antibacterial activity?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the dichloroacetamide group or para-nitrobenzene ring. Assess analogs for ribosomal binding (via radiolabeled displacement assays) and toxicity (e.g., mitochondrial protein synthesis inhibition) .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial 50S ribosomal subunits and human mitochondrial ribosomes .

Q. How can contradictory data on this compound resistance in bacterial populations be resolved?

  • Statistical Analysis: Apply Gaussian models to raw susceptibility data (zone diameters or MIC values). Calculate Euclidean distances from model predictions to identify outliers, as done in the ASIARESIST project .
  • Validation Experiments: Repeat assays under standardized conditions (e.g., CLSI guidelines) and use whole-genome sequencing to confirm cat gene presence/absence .

Q. What methodologies optimize the use of this compound as a selective marker in genetic engineering?

  • Dose-Response Curves: Determine the minimum inhibitory concentration (MIC) for plasmid selection in host strains (e.g., E. coli DH5α) to avoid growth inhibition artifacts .
  • Plasmid Design: Include a second resistance marker (e.g., ampicillin) to distinguish true transformants from spontaneous chloramphenicol-resistant mutants .

Methodological Considerations

  • Data Reproducibility: Always include positive controls (e.g., commercial this compound) and negative controls (untransformed strains) in assays .
  • Ethical and Safety Compliance: Adhere to biosafety level 2 (BSL-2) protocols when handling antibiotic-resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.